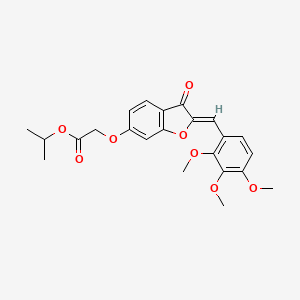![molecular formula C13H13N5O B2509408 N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 404837-26-9](/img/structure/B2509408.png)
N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves the reaction of various starting compounds with amines to form the pyrazolo[3,4-d]pyrimidine core. For instance, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, as described in one study . Another approach involves the cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates to synthesize pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved by reacting 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by various spectroscopic techniques, including 1H NMR and 13C NMR. The crystal structure and density functional theory (DFT) studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed an intramolecular C–H…N hydrogen bond and a zigzag supramolecular chain stabilized by hydrogen bonds . DFT calculations provide insights into the electronic structure properties, such as HOMO-LUMO energy gap, chemical hardness, and potential, which are crucial for understanding the biological activity of these compounds .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidine core can undergo various chemical reactions to yield different derivatives. For example, the reaction with POCl3 followed by NaN3 can produce dichloro- and diazido- derivatives of pyridopyrazlopyrimidine . The tetraheterocyclic systems can be formed by cyclization of these derivatives with primary amines . The reactivity of the pyrazolo[3,4-d]pyrimidine derivatives can be influenced by the substituents on the core structure, which can be tailored to achieve desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are determined by their molecular structure and substituents. Quantum chemical calculations, such as those performed using DFT/B3LYP method with various basis sets, can predict properties like dipole moment, electronegativity, and chemical potential . These properties are essential for understanding the interaction of these compounds with biological targets and their potential as pharmaceutical agents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Bioactivity : The compound is synthesized and characterized using various spectroscopic techniques. It's used in studying the biological activity against breast cancer and microbes (Titi et al., 2020).
Cytotoxicity Studies : Synthesized derivatives of the compound have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Medicinal Chemistry
Anti-inflammatory and Anti-cancer Activities : Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound show promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Adenosine Receptor Antagonists : Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, related to this compound, has led to highly potent and selective antagonists for the human A3 adenosine receptor, important in medicinal chemistry (Squarcialupi et al., 2016).
Antifungal and Antibacterial Applications
Antifungal Effect : Certain derivatives containing this compound exhibit significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antimicrobial Additives : When incorporated into polyurethane varnish or printing ink paste, some derivatives show very good antimicrobial effects (El‐Wahab et al., 2015).
Chemical Reactivity and Synthesis
Synthesis of Heterocyclic Systems : The compound is used in the synthesis of various heterocyclic systems, indicating its versatility in chemical synthesis (Farouk et al., 2021).
Quantum Chemical Calculations : Novel derivatives are synthesized and analyzed using Density Functional Theory (DFT), demonstrating its importance in theoretical chemistry studies (Saracoglu et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-18-13-9(7-16-18)12(14-8-15-13)17-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFPJDLUYBAIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)



![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)



![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)
![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)